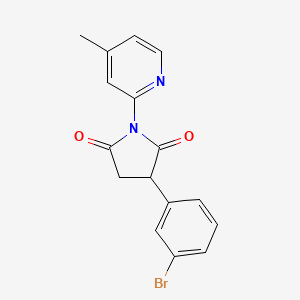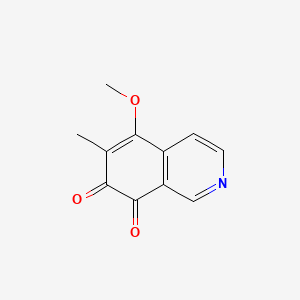
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative with a phenyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of L-phenylalanine with ethyl chloroformate, followed by cyclization with a suitable base to form the oxazolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibacterial properties.
Amino Alcohols: Similar in structure due to the presence of an amino group and a hydroxyl group, these compounds are used in various synthetic applications.
Phenylalanine Derivatives: Compounds derived from phenylalanine exhibit similar structural features and are used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenyl group. This combination of features makes it a versatile compound with diverse applications in research and industry.
Propiedades
Número CAS |
918543-49-4 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
VEFFNECIDVRBTE-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


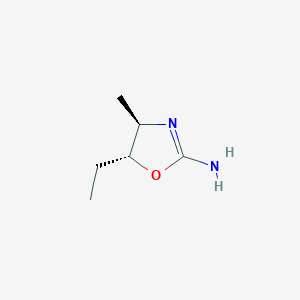
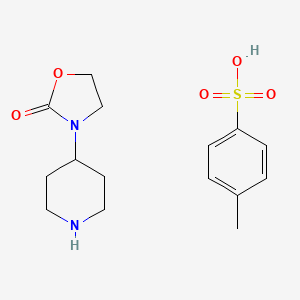
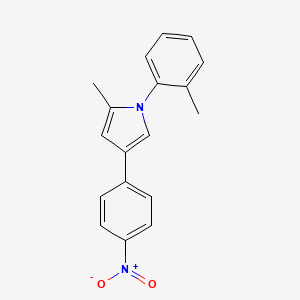

![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
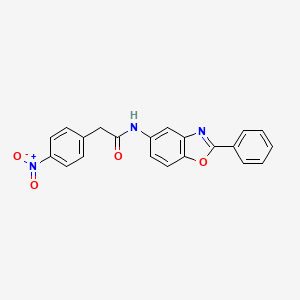

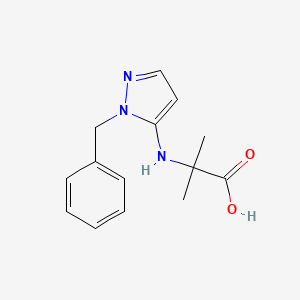
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
